molecular formula C9H6I2N2O B12916301 6,7-Diiodo-2-methylquinazolin-4(1H)-one CAS No. 194473-05-7

6,7-Diiodo-2-methylquinazolin-4(1H)-one

Cat. No.: B12916301
CAS No.: 194473-05-7
M. Wt: 411.97 g/mol
InChI Key: ILXLTYLBQRSKLR-UHFFFAOYSA-N
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Description

6,7-Diiodo-2-methylquinazolin-4(1H)-one is a quinazolinone derivative, characterized by the presence of iodine atoms at the 6th and 7th positions of the quinazolinone ring. Quinazolinone compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diiodo-2-methylquinazolin-4(1H)-one typically involves the iodination of a quinazolinone precursor. A common method includes:

    Starting Material: 2-methylquinazolin-4(1H)-one.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Diiodo-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoquinazolinone derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6,7-Diiodo-2-methylquinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine atoms might enhance the compound’s ability to interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(1H)-one: Lacks the iodine atoms and might have different biological activities.

    6,7-Dichloro-2-methylquinazolin-4(1H)-one: Chlorine atoms instead of iodine, potentially leading to different reactivity and biological effects.

    6,7-Dibromo-2-methylquinazolin-4(1H)-one: Bromine atoms instead of iodine, with different chemical properties.

Uniqueness

6,7-Diiodo-2-methylquinazolin-4(1H)-one is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.

Properties

CAS No.

194473-05-7

Molecular Formula

C9H6I2N2O

Molecular Weight

411.97 g/mol

IUPAC Name

6,7-diiodo-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6I2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)

InChI Key

ILXLTYLBQRSKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)I)I

Origin of Product

United States

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